molecular formula C17H12F6N2O2 B1297799 N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide CAS No. 402-21-1

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Cat. No.: B1297799
CAS No.: 402-21-1
M. Wt: 390.28 g/mol
InChI Key: PLYOBKOGKORFMB-UHFFFAOYSA-N
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Description

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide is an organic compound characterized by the presence of two trifluoromethyl-phenyl groups attached to a malonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 3-trifluoromethyl-aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:

Malonyl chloride+2×3-trifluoromethyl-anilineN,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide+2×HCl\text{Malonyl chloride} + 2 \times \text{3-trifluoromethyl-aniline} \rightarrow \text{N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide} + 2 \times \text{HCl} Malonyl chloride+2×3-trifluoromethyl-aniline→N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide+2×HCl

Industrial Production Methods

Industrial production of N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted malonamides.

Scientific Research Applications

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The malonamide core can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide is unique due to its specific structural features, including the presence of two trifluoromethyl-phenyl groups and a malonamide core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYOBKOGKORFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333045
Record name N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-21-1
Record name N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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